Technical Guide: Synthesis and Purification of Chlorobis(pentafluorophenyl)borane
Technical Guide: Synthesis and Purification of Chlorobis(pentafluorophenyl)borane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorobis(pentafluorophenyl)borane, denoted as B(C₆F₅)₂Cl, is a potent Lewis acid characterized by the electron-deficient nature of its boron center, which is significantly amplified by two strongly electron-withdrawing pentafluorophenyl groups.[1] This high Lewis acidity makes it a valuable reagent and catalyst in a variety of chemical transformations, including olefin polymerization and hydrosilylation. This guide provides a comprehensive overview of a reliable tin-mediated synthetic route, detailed purification protocols, and characteristic analytical data for B(C₆F₅)₂Cl.
Synthesis Pathway: Tin-Mediated Aryl Transfer
The most established and effective route for the synthesis of chlorobis(pentafluorophenyl)borane involves a transmetallation reaction utilizing an organotin reagent.[1] This pathway leverages the transfer of pentafluorophenyl groups from dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂) to boron trichloride (BCl₃). The reaction proceeds cleanly with a 1:1 molar ratio of the reactants, driven by the formation of the thermodynamically stable dimethyltin dichloride (Me₂SnCl₂) byproduct.[1][2] This method is favored for its high yield and straightforward purification process.
Experimental Protocol
The following protocol is adapted from established literature procedures.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as the product is extremely sensitive to air and moisture.[1]
Materials and Equipment:
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500 mL Schlenk tube with a side-arm and stirrer bead
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Syringes and cannulas for inert atmosphere liquid transfer
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Low-temperature bath (e.g., acetone/dry ice)
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Oil bath
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Vacuum pump and filtration apparatus (Schlenk filter)
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Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
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Boron trichloride (BCl₃), 1.0 M solution in heptane
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Anhydrous heptane
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Anhydrous hexane
Procedure:
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Reactant Preparation: In a thoroughly dried 500 mL Schlenk tube, dissolve dimethylbis(pentafluorophenyl)tin (40.98 g, 84.9 mmol) in 30 mL of dry heptane.
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Reaction Setup: Cool the solution to -70 °C using a low-temperature bath.
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Addition of BCl₃: Slowly add a 1.0 M solution of BCl₃ in heptane (85 mL, 85 mmol) to the cooled tin solution via syringe.
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Reaction: Tightly seal the Schlenk tube. Allow the reaction mixture to warm slowly to room temperature and then stir for 2.5 hours. During this period, the formation of a precipitate (dimethyltin dichloride) will be observed.[1]
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Solvent Removal: Remove all volatile components (heptane and any excess BCl₃) from the reaction mixture under reduced pressure. This will yield the crude product as an off-white solid.
Synthesis Data
| Parameter | Value | Reference |
| Starting Material 1 | Dimethylbis(pentafluorophenyl)tin | [1] |
| Amount of Starting Material 1 | 40.98 g (84.9 mmol) | [1] |
| Starting Material 2 | Boron Trichloride (1.0 M solution in heptane) | [1] |
| Amount of Starting Material 2 | 85 mL (85 mmol) | [1] |
| Solvent | Heptane | [1] |
| Reaction Temperature | -70 °C to Room Temperature | [1] |
| Reaction Time | 2.5 hours | [1] |
| Theoretical Yield | ~32.3 g | |
| Actual Yield | 26.42 g | [1] |
| Percent Yield | 82% | [1] |
Purification: Recrystallization
Purification of the crude chlorobis(pentafluorophenyl)borane is critical to remove the primary byproduct, dimethyltin dichloride. This is effectively achieved by recrystallization from a non-polar solvent like hexane, leveraging the differential solubility of the product and the byproduct.
Purification Protocol
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Dissolution: Redissolve the crude solid product (approx. 31.3 g) in the minimum required volume of warm anhydrous hexane.
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Filtration: Filter the solution while warm through a cannula or a Schlenk filter to remove the insoluble dimethyltin dichloride.
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Crystallization: Transfer the clear filtrate to a clean Schlenk tube and cool to -30 °C overnight. This will induce the crystallization of pure B(C₆F₅)₂Cl.[1]
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Isolation: While the solution is still cold, carefully remove the supernatant (mother liquor) via cannula.
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Drying: Dry the resulting crystals under vacuum to yield the pure product. The final product is a highly air- and moisture-sensitive crystalline solid.[1]
Workflow Diagram
Caption: Workflow for the synthesis and purification of B(C₆F₅)₂Cl.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized chlorobis(pentafluorophenyl)borane. The following table summarizes key analytical data for the compound.
| Property / Technique | Value | Reference(s) |
| Physical Properties | ||
| Molecular Formula | C₁₂BClF₁₀ | [3] |
| Molecular Weight | 380.38 g/mol | [1][3] |
| Appearance | Extremely air- and moisture-sensitive crystals | [1] |
| Melting Point | 130-134 °C | [4] |
| CAS Number | 2720-03-8 | [1] |
| NMR Spectroscopy | ||
| ¹¹B NMR (CDCl₃) | ~40.8 ppm (broad signal, characteristic of three-coordinate borane) | [1][5] |
| ¹⁹F NMR (CDCl₃) | Expected signals in three regions: ortho-F: ~ -127 to -130 ppm para-F: ~ -141 to -143 ppm meta-F: ~ -159 to -161 ppm | [6] |
References
- 1. Chlorobis(pentafluorophenyl)borane | 2720-03-8 | Benchchem [benchchem.com]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. Chlorobis(pentafluorophenyl)borane | C12BClF10 | CID 10959856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
